molecular formula C10H8N2O B14588095 2,3-Dihydro-1H-indole-1-carbonyl cyanide CAS No. 61589-21-7

2,3-Dihydro-1H-indole-1-carbonyl cyanide

Cat. No.: B14588095
CAS No.: 61589-21-7
M. Wt: 172.18 g/mol
InChI Key: CESHLJBGIODMOC-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indole-1-carbonyl cyanide is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-indole-1-carbonyl cyanide can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole core . Another method involves the N-alkylation of indoles, which can be performed using alkyl halides in the presence of a base .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires refluxing the reactants in methanol with methanesulfonic acid as a catalyst .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indole-1-carbonyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

2,3-Dihydro-1H-indole-1-carbonyl cyanide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-indole-1-carbonyl cyanide involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, leading to diverse biological effects. The compound’s basic properties, due to the nitrogen atom in the pyrrole ring, contribute to its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

  • Indoline
  • 1-Azaindan
  • 2,3-Dihydroindole
  • Indolene

Uniqueness

2,3-Dihydro-1H-indole-1-carbonyl cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61589-21-7

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2,3-dihydroindole-1-carbonyl cyanide

InChI

InChI=1S/C10H8N2O/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-6H2

InChI Key

CESHLJBGIODMOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C#N

Origin of Product

United States

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